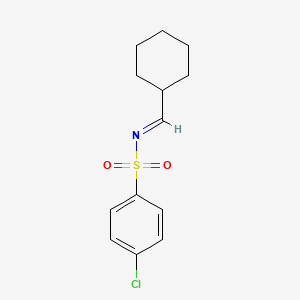

4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide

Descripción general

Descripción

4-Chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide is a chemical compound with the molecular formula C13H16ClNO2S and a molecular weight of 285.79 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Métodos De Preparación

The synthesis of 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

4-Chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

4-Chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.

Biological Research: It is used in studies involving enzyme inhibition and cellular uptake, particularly in cancer cell lines.

Industrial Applications: The compound is utilized in the synthesis of other sulfonamide derivatives, which have various industrial applications.

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in tumor cells . By inhibiting CA IX, the compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis . This mechanism makes it a promising candidate for anticancer therapies .

Comparación Con Compuestos Similares

Similar compounds to 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide include other benzenesulfonamide derivatives such as:

- 4-Chloro-N-(cyclohexylmethyl)benzenesulfonamide

- 4-Chloro-N-(cyclohexylmethylidene)benzenesulfonamide

- 4-Chloro-N-(cyclohexylmethylidene)benzenesulfonamide

These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity . The

Actividad Biológica

4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a sulfonamide functional group, which is known for its diverse pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

The biological activity of sulfonamides often involves their interaction with various biological targets. Specifically, the sulfonamide moiety can mimic p-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase, leading to antibacterial effects. Additionally, compounds with similar structures have been shown to inhibit carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and facilitating gas exchange in tissues.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Antitumor Activity

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For example, a related compound was found to induce apoptosis in MDA-MB-231 breast cancer cells, demonstrating the ability to activate apoptotic pathways significantly . The mechanism may involve the inhibition of specific enzymes that regulate cell survival and proliferation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases. In a study focusing on similar benzenesulfonamides, compounds demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX (CA IX), indicating potent enzyme inhibition . This suggests that this compound may also exhibit similar inhibitory effects, contributing to its therapeutic potential.

Table 1: Biological Activity of Related Compounds

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound may exhibit favorable absorption and distribution characteristics; however, comprehensive pharmacokinetic profiling remains necessary.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and cyclohexylamine under controlled basic conditions (pH 8–9) using sodium carbonate. Key steps include:

- Reagent ratios : 1:1 molar ratio of sulfonyl chloride to amine .

- pH control : Maintained with 3% Na₂CO₃ to ensure deprotonation of the amine for effective nucleophilic attack.

- Isolation : Adjust pH to 3 with HCl to precipitate the product, followed by crystallization from methanol for purity .

- Critical parameters : Temperature (room temperature), solvent (aqueous medium), and reaction monitoring via TLC.

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- Single-crystal X-ray diffraction (XRD) : Reveals an L-shaped conformation with a central C–S–N–C torsion angle of 78.0(2)°. The cyclohexyl ring adopts a chair conformation .

- Hydrogen bonding : N–H⋯O interactions form cyclic dimers (R₂²(8) motif), critical for crystal packing .

- Spectroscopy : NMR (¹H/¹³C), FTIR, and mass spectrometry validate functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. What preliminary biological activities have been reported for this sulfonamide?

- Findings :

- Antimicrobial potential : Structural analogs exhibit activity against Gram-positive/-negative bacteria via sulfonamide-mediated enzyme inhibition (e.g., dihydropteroate synthase) .

- Pharmacological relevance : The chloro and sulfonamide groups enhance binding to biological targets, though activity varies with substituents .

- Assays : Microbroth dilution (MIC) and enzyme inhibition studies are standard .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for derivatives of this compound?

- Approach :

- Quantum chemical calculations : Density Functional Theory (DFT) optimizes transition states and intermediates .

- Reaction path screening : Tools like GRRM or AFIR predict feasible pathways, reducing trial-and-error experimentation .

- Case study : ICReDD integrates computational and experimental data to design sulfonamide derivatives with tailored reactivity .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide analogs?

- Analysis framework :

- Structural variability : Compare substituent effects (e.g., chloro vs. methoxy groups) on target binding .

- Experimental validation : Use orthogonal assays (e.g., isothermal titration calorimetry vs. enzymatic assays) to confirm mechanism .

- Example : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability or assay conditions .

Q. How does crystallographic data inform the design of sulfonamide-based inhibitors?

- Key insights :

- Conformational flexibility : The L-shaped structure allows adaptive binding to enzyme active sites .

- Hydrogen-bond networks : Cyclic dimerization (N–H⋯O) in crystals mimics interactions with biological targets (e.g., hydrogen bonding with catalytic residues) .

- Application : Modify the cyclohexyl group to enhance hydrophobic interactions or introduce halogen bonds for improved affinity .

Propiedades

IUPAC Name |

(NE)-4-chloro-N-(cyclohexylmethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h6-11H,1-5H2/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSJNGYLOMBFGX-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.